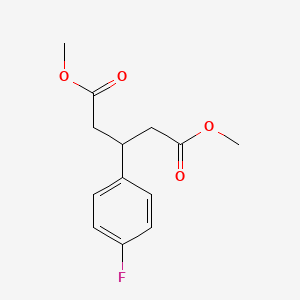

Dimethyl 3-(4-fluorophenyl)pentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-(4-fluorophenyl)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBLSDWTKDQYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 3 4 Fluorophenyl Pentanedioate

Esterification Approaches for the Pentanedioate (B1230348) Moiety Formation

The conversion of the dicarboxylic acid, 3-(4-fluorophenyl)pentanedioic acid, into its corresponding dimethyl ester is a critical step. Various esterification methods, from classical to contemporary, can be employed.

Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired diester, the equilibrium must be shifted towards the products. libretexts.orgorganic-chemistry.org This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction, for instance, through azeotropic distillation. libretexts.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. organic-chemistry.orgmdpi.com Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgmasterorganicchemistry.com This process occurs at both carboxylic acid groups of the pentanedioic acid derivative to form the final diester.

A variety of acid catalysts can be utilized, broadly categorized as Brønsted or Lewis acids. organic-chemistry.orgrug.nl While traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, research has expanded to include a range of other systems to improve efficiency and reduce harsh reaction conditions. organic-chemistry.orgkhanacademy.org

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl) | Widely used, cost-effective, strong proton donors that efficiently activate the carbonyl group. masterorganicchemistry.commdpi.com |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃) | Can be effective in smaller quantities and sometimes offer milder reaction conditions. organic-chemistry.orgrug.nl They activate the carbonyl group by coordinating to the oxygen atom. |

| Solid-Supported Acids | Graphene oxide, Sulfonated resins | Offer advantages in terms of catalyst recovery and recycling, simplifying product purification. organic-chemistry.orgrug.nl |

To circumvent the equilibrium limitations of Fischer esterification, more reactive carboxylic acid derivatives like acyl halides and acid anhydrides can be used. These methods typically proceed under milder conditions and are not reversible.

Acyl Halide Route: The dicarboxylic acid can be converted to a more reactive diacyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov This intermediate, 3-(4-fluorophenyl)pentanedioyl dichloride, is highly electrophilic and reacts rapidly with methanol (B129727). The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl byproduct that is formed. nih.gov This approach is generally high-yielding but requires the handling of moisture-sensitive and corrosive reagents. nih.govbeilstein-journals.org

Acid Anhydride (B1165640) Route: Symmetrical anhydrides can be formed from carboxylic acids using dehydrating agents. nih.gov A mixed carboxylic-carbonic anhydride can also be generated in situ by reacting the dicarboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). thieme-connect.de This activated intermediate readily reacts with methanol to yield the desired diester and a carbonate byproduct. This method is particularly common in peptide synthesis due to its mild conditions and high efficiency. thieme-connect.deresearchgate.net

| Method | Activating Reagent | Key Characteristics |

| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive diacyl chloride intermediate; reaction is fast and high-yielding but generates corrosive HCl. nih.govorganic-chemistry.org |

| Acid Anhydride | Dehydrating agents, Alkyl chloroformates | Proceeds through a reactive anhydride intermediate; offers mild reaction conditions and avoids strong acids. thieme-connect.deorganic-chemistry.org |

Modern synthetic chemistry offers alternative esterification methods that can be advantageous under specific circumstances. One such method is the use of diazomethane (B1218177) (CH₂N₂) or its precursors. While diazomethane itself is toxic and explosive, safer protocols involving its in situ generation have been developed. nih.govdiva-portal.org

In this strategy, a stable precursor, such as a hydrazone, is oxidized in the presence of the carboxylic acid. nih.gov The diazomethane generated in situ is immediately trapped by the carboxylic acid protons to form a methyldiazonium cation, which then undergoes nucleophilic substitution by the carboxylate anion to produce the methyl ester and dinitrogen gas. nih.gov This method is extremely mild, fast, and produces a neutral byproduct (N₂), simplifying purification. diva-portal.org It is particularly useful for substrates that are sensitive to acidic or basic conditions. nih.gov

Carbon-Carbon Bond Formation at the 3-Position Bearing the 4-Fluorophenyl Group

The introduction of the 4-fluorophenyl group onto the pentanedioate framework is a key bond-forming event that defines the final compound. This can be achieved through several powerful organometallic and enolate-based strategies.

Organometallic reagents are excellent nucleophiles for forming carbon-carbon bonds.

Grignard Reagents: A Grignard reagent, 4-fluorophenylmagnesium bromide (4-F-PhMgBr), can be prepared from 4-bromofluorobenzene and magnesium metal. wikipedia.orgyoutube.com This organometallic species can then be used in a conjugate addition (Michael addition) reaction with a suitable α,β-unsaturated diester, such as dimethyl glutaconate. The nucleophilic 4-fluorophenyl group adds to the β-carbon of the double bond, establishing the desired 3-arylpentanedioate structure.

Organometallic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. nih.gov Reactions like the Suzuki-Miyaura coupling or Negishi coupling could be employed. fiveable.mepressbooks.publibretexts.org For instance, a Suzuki reaction could couple 4-fluorophenylboronic acid with a pentanedioate derivative containing a leaving group (e.g., a triflate or halide) at the 3-position. pressbooks.publibretexts.org These reactions are known for their high functional group tolerance and catalytic nature. nih.gov Another approach involves Gilman reagents (lithium diorganocuprates), which are known to be particularly effective for conjugate addition reactions. fiveable.melibretexts.org

| Reaction Name | Organometallic Reagent | Electrophilic Partner | Catalyst |

| Grignard Addition | 4-F-PhMgBr | Dimethyl glutaconate | N/A (Stoichiometric) |

| Suzuki Coupling | 4-F-PhB(OH)₂ | Dimethyl 3-halopentanedioate | Palladium complex pressbooks.publibretexts.org |

| Negishi Coupling | 4-F-PhZnCl | Dimethyl 3-halopentanedioate | Palladium complex nih.gov |

| Gilman Addition | (4-F-Ph)₂CuLi | Dimethyl glutaconate | N/A (Stoichiometric) libretexts.org |

Alkylation of an enolate derived from a pentanedioate precursor is another robust strategy for introducing the aryl group. A diester such as dimethyl glutarate can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an electrophilic source of the aryl group, such as 4-fluorophenyl iodide or bromide, often in the presence of a palladium catalyst. researchgate.net

For stereocontrol, which is crucial when creating chiral centers, more sophisticated methods are required. The formation of specific metal enolates (e.g., from titanium or boron) can influence the geometry of the enolate and, consequently, the stereochemical outcome of the alkylation. ub.edu Alternatively, chiral auxiliaries can be attached to the pentanedioate backbone. These auxiliaries direct the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. ub.edu After the alkylation step, the auxiliary can be cleaved to reveal the desired stereochemically-defined product.

Transition-Metal-Catalyzed Cross-Coupling Methods for Aryl Attachment

The formation of the carbon-carbon bond between the 4-fluorophenyl group and the pentanedioate backbone is a critical step in the synthesis of Dimethyl 3-(4-fluorophenyl)pentanedioate. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation, offering high efficiency and functional group tolerance. nih.govrsc.org These reactions generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov The catalytic cycle typically comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

Several named reactions are applicable for this aryl attachment, including the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Hiyama couplings. nih.govmdpi.comacsgcipr.org

Suzuki-Miyaura Coupling: This is one of the most widely used methods, coupling an arylboronic acid (or its ester derivative) with an aryl halide. acsgcipr.orgmdpi.com For the target molecule, this would involve reacting a derivative of dimethyl pentanedioate bearing a halide or triflate with 4-fluorophenylboronic acid. The reaction is typically catalyzed by a palladium complex and requires a base. acsgcipr.orgacs.org

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, related palladium-catalyzed cross-coupling protocols can be adapted for C-C bond formation, particularly with aryl esters. nih.gov This could involve coupling an aryl ester precursor with an appropriate organometallic reagent. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent, which is known for its high reactivity and ability to undergo efficient transmetalation. nih.gov

Hiyama Coupling: This method employs an organosilicon reagent, which is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

The choice of catalyst, typically based on palladium or nickel, is crucial for the success of these reactions. nih.govresearchgate.net Ligands coordinated to the metal center play a vital role in stabilizing the catalyst and modulating its reactivity and selectivity.

| Reaction Name | Organometallic Reagent (Aryl Source) | Electrophile (Pentanedioate Source) | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium complexes | High functional group tolerance; stable, commercially available reagents. acsgcipr.org |

| Negishi | Organozinc | Aryl halide/triflate | Palladium or Nickel | High reactivity of organozinc reagent. nih.gov |

| Hiyama | Organosilane | Aryl halide/triflate | Palladium | Low toxicity of silicon byproducts. mdpi.com |

| Buchwald-Hartwig (variant) | Various organometallics | Aryl ester/halide | Palladium complexes | Applicable to a wide range of coupling partners, including aryl esters. nih.gov |

Fluorination Strategies in Related 4-Fluorophenyl Systems (for context on aryl fluorination)

The introduction of a fluorine atom onto an aromatic ring is a fundamental challenge in organic synthesis due to the unique properties of fluorine. numberanalytics.com The development of selective fluorination methods is essential for creating the 4-fluorophenyl precursors needed for the cross-coupling step. These methods can be broadly categorized as nucleophilic, electrophilic, and radical fluorination. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (e.g., -Cl, -NO₂) on an aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comnih.gov The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. wyzant.comnih.gov While bromide is usually a better leaving group than fluoride in aliphatic substitutions, the reverse is often true in SNAr reactions because the high electronegativity of fluorine makes the attached carbon more electropositive and susceptible to initial nucleophilic attack, which is the rate-determining step. nih.govwyzant.com

Electrophilic Fluorination: This approach utilizes reagents that act as a source of an electrophilic fluorine ("F⁺"). alfa-chemistry.com These reagents react with electron-rich aromatic compounds via an electrophilic aromatic substitution mechanism. numberanalytics.comresearchgate.net Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.comnumberanalytics.com The reactivity of these agents can be enhanced through the use of Lewis bases or under specific solvent conditions. chinesechemsoc.org

Radical Fluorination: Involving the reaction of a carbon-centered radical with a fluorine atom source, this method has become a powerful tool for fluorination. wikipedia.org Historically, highly reactive sources like F₂ or XeF₂ were used. wikipedia.org Modern methods often employ reagents like NFSI and Selectfluor, which can efficiently transfer a fluorine atom to alkyl or aryl radicals generated through thermal or photoinduced processes. rsc.orgunacademy.com This technique allows for the fluorination of a diverse range of substrates, including aliphatic and aromatic compounds. rsc.orgunacademy.com

Achieving regioselectivity—the placement of the fluorine atom at a specific position—is paramount.

Selective Fluorination of Aryl Moieties: The choice of fluorination strategy often dictates the regioselectivity. In electrophilic fluorination, the position of the incoming fluorine atom is directed by the existing substituents on the aromatic ring, following established rules of electrophilic aromatic substitution. researchgate.net For nucleophilic aromatic substitution, the fluorine atom is installed precisely at the position of the leaving group. researchgate.net More recent developments in transition-metal-catalyzed C-H activation have enabled the direct and selective fluorination of specific C-H bonds on aromatic rings, which would otherwise be unreactive. acs.orgresearchgate.net Computational studies suggest that the mechanism for reactions with agents like Selectfluor may involve a single electron transfer (SET) process. rsc.org

Selective Fluorination of Alkyl Moieties: While the target molecule features an aryl fluoride, understanding alkyl fluorination provides a broader context for synthetic strategies. Directing fluorine to a specific C-H bond on an alkyl chain is challenging due to the general inertness of these bonds. However, advances in photocatalysis have enabled the selective fluorination of unactivated C-H bonds using photocatalysts in combination with a fluorine source like Selectfluor®. rsc.orgnih.gov Another strategy involves the silyl (B83357) radical-mediated conversion of alkyl bromides to alkyl fluorides, which shows high selectivity and functional group tolerance. acs.orgprinceton.edu

| Technique | Fluorine Source | Mechanism | Typical Substrate |

|---|---|---|---|

| Nucleophilic (SNAr) | KF, CsF, TBAF numberanalytics.com | Addition-Elimination (Meisenheimer complex) wyzant.com | Electron-deficient arenes with a good leaving group. numberanalytics.com |

| Electrophilic | Selectfluor®, NFSI alfa-chemistry.comnumberanalytics.com | Electrophilic Aromatic Substitution (Wheland intermediate) researchgate.net | Electron-rich arenes. alfa-chemistry.com |

| Radical | Selectfluor®, NFSI, XeF₂ wikipedia.orgunacademy.com | Radical abstraction/addition rsc.org | Arenes (via C-H activation) or aryl radicals. wikipedia.org |

Optimization and Process Intensification in Synthetic Pathways

Optimizing the synthetic route to this compound is crucial for improving yield, reducing costs, and ensuring scalability. This process involves a systematic investigation of reaction variables. numberanalytics.com

For the key transition-metal-catalyzed cross-coupling step, the selection of the optimal catalyst, ligand, and base is critical. This is often achieved through rational screening. numberanalytics.com High-throughput experimentation (HTE) allows for the rapid, parallel evaluation of numerous reaction conditions. beilstein-journals.org For a Suzuki-Miyaura reaction, for instance, a screening kit might be used to test various pre-weighed catalysts (e.g., different palladium sources and ligands like XPhos) against different bases (e.g., K₃PO₄, K₂CO₃) and solvents. sigmaaldrich.comresearchgate.netmdpi.com This systematic approach helps identify the most effective combination for maximizing product yield and minimizing side reactions, such as homocoupling. preprints.orgnih.gov The catalyst loading is also a key parameter to optimize, as minimizing the use of expensive precious metals like palladium is a primary goal in process chemistry. acsgcipr.orgmdpi.com

Solvent Effects: The solvent has a profound impact on cross-coupling reactions, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.ukrsc.org The polarity of the solvent can be critical; for example, in some palladium-catalyzed couplings, polar solvents favor the formation of different catalytically active species compared to nonpolar solvents, leading to different selectivity. nih.govresearchgate.net Solvents like toluene, THF, and DMF are commonly used, and their ability to dissolve reagents and stabilize intermediates dictates their suitability. sigmaaldrich.comwhiterose.ac.uk The choice of solvent can also simplify downstream processing, such as product extraction. whiterose.ac.uk

Temperature: Temperature is a fundamental parameter used to control reaction kinetics. numberanalytics.com Increasing the temperature generally accelerates reaction rates but can also promote the formation of undesired byproducts. numberanalytics.com Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. nih.gov For many Suzuki-Miyaura reactions, temperatures can range from room temperature to over 100 °C, and optimization is essential. sigmaaldrich.com

Pressure Regimes: While many cross-coupling reactions are conducted at atmospheric pressure, pressure can be an important variable, particularly when a reaction needs to be run at a temperature above the solvent's boiling point. numberanalytics.comresearchgate.net Using sealed reaction vessels allows for higher temperatures, which can significantly shorten reaction times. However, this also requires careful management of potential pressure buildup to ensure safety. numberanalytics.com

Application of Green Chemistry Principles in Diester Synthesis (e.g., Solvent Recycling, Waste Reduction)

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com For diester synthesis, the focus is particularly sharp on minimizing waste and enhancing resource efficiency, primarily through robust solvent recycling programs and innovative waste reduction strategies at the source. rsc.org

Solvent Recycling

Organic solvents are often indispensable in synthetic chemistry for dissolving reactants, facilitating reactions, and extracting products. However, they contribute significantly to the process mass intensity (PMI) and environmental footprint of a chemical process. Implementing effective solvent recycling protocols is a critical step in creating a more sustainable synthesis.

In processes analogous to the production of glutaric acid diesters, solvent recovery is a well-established practice. For instance, ethers used for the extraction of glutaric acid from reaction mixtures can be largely recovered through simple distillation, allowing the solvent to be reused in subsequent batches. orgsyn.org This not only reduces the consumption of fresh solvent but also minimizes the volume of volatile organic compounds (VOCs) released into the atmosphere.

Advanced recovery techniques are also employed. A patent for the separation of dicarboxylic acids describes the use of diisopropyl ether for extraction, which can be subsequently recovered. google.com In other advanced applications, such as certain fluorination reactions, solvents like acetonitrile (B52724) can be recovered, neutralized (for example, by removing acidic byproducts with a mild base like sodium carbonate), and reused without any discernible impact on reaction efficiency or product purity.

Table 1: Examples of Solvent Recovery in Related Syntheses

| Solvent | Application | Recovery Method | Reference |

|---|---|---|---|

| Ether | Extraction of glutaric acid | Distillation | orgsyn.org |

| Diisopropyl Ether | Selective extraction of glutaric acid from a mixture | Evaporation/Distillation | google.com |

| Acetonitrile | Reaction solvent for fluorination | Neutralization (Na₂CO₃) followed by reuse | |

| Toluene | Reaction solvent for chlorination | Standard recovery and reuse | nih.gov |

Waste Reduction

Waste reduction in chemical synthesis is a multifaceted endeavor that extends beyond solvent recycling. It involves fundamentally redesigning synthetic routes to be more efficient and less polluting. Key strategies applicable to the synthesis of this compound and related diesters include the use of catalysis, maximizing atom economy, and integrating recovery processes.

Catalysis: The replacement of stoichiometric reagents with catalytic ones is a cornerstone of green chemistry, as it inherently reduces waste. nih.gov

Biocatalysis: The use of enzymes, such as lipases (e.g., Novozym 435), offers a highly selective and efficient route for ester synthesis under mild conditions. researchgate.net This green method avoids harsh reagents and can lead to high yields and optical purity, minimizing byproducts. researchgate.net

Photocatalysis: Recent advancements have demonstrated the synthesis of α-substituted glutaric diesters using visible light and an organic dye catalyst like Eosin Y. rsc.orgchemrxiv.org This approach avoids metal catalysts and can even utilize sunlight as a sustainable energy source, dramatically lowering the environmental impact of the synthesis. rsc.orgchemrxiv.org

Process Optimization and In Situ Recovery: Minimizing waste involves optimizing every step of a reaction. A significant source of waste in traditional synthesis is the workup and purification process. Innovative approaches seek to integrate these steps. For example, in the bioconversion of feedstocks to glutaric acid, an in situ product recovery system using adsorption has been developed. nih.gov This technique removes the product from the reaction medium as it is formed, which can prevent product inhibition and simplify purification, thereby reducing the need for extensive extraction and the associated solvent waste. nih.gov

Table 2: Comparison of Catalytic Methods in Diester-Related Synthesis

| Catalytic Method | Catalyst Example | Energy Source | Key Green Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis | Novozym 435 (Lipase) | Ambient Temperature | High selectivity, mild conditions, biodegradable catalyst. | researchgate.net |

| Photocatalysis | Eosin Y | Visible Light / Sunlight | Metal-free, uses renewable energy, high atom economy. | rsc.orgchemrxiv.org |

| Heterogeneous Acid Catalysis | Amberlyst-15 | Thermal | Reusable catalyst, simplifies product purification. | rsc.org |

| Homogeneous Acid Catalysis | p-Toluenesulfonic acid | Thermal | Effective, but catalyst removal can generate waste. | researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and economically viable but also environmentally responsible.

Mechanistic Investigations of Reactions Involving Dimethyl 3 4 Fluorophenyl Pentanedioate and Its Precursors

Elucidation of Diesterification Reaction Mechanisms

The conversion of the precursor, 3-(4-fluorophenyl)pentanedioic acid, into its corresponding dimethyl ester is a critical step in its synthesis. This transformation can be achieved through several pathways, most notably under acidic or basic conditions, each proceeding through distinct mechanisms.

The acid-catalyzed diesterification of 3-(4-fluorophenyl)pentanedioic acid with methanol (B129727) is a classic example of the Fischer-Speier esterification. This reversible reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a reasonable rate. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.

The reaction mechanism proceeds through the following key steps for each of the two carboxylic acid groups:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

This sequence of events occurs at both ends of the dicarboxylic acid to form Dimethyl 3-(4-fluorophenyl)pentanedioate. To drive the equilibrium towards the product side, an excess of methanol is typically used, or the water generated is removed from the reaction mixture.

Table 1: Key Intermediates in Acid-Catalyzed Diesterification

| Step | Intermediate Name | Structure | Role |

|---|---|---|---|

| 1 | Protonated Carbonyl | R-C(=O⁺H)-OH | Activated Electrophile |

| 2 | Tetrahedral Intermediate | R-C(OH)₂(O⁺HCH₃) | Addition Product |

| 3 | Protonated Tetrahedral Intermediate | R-C(OH)(O⁺H₂)(OCH₃) | Precursor to Water Elimination |

Direct esterification of a carboxylic acid under basic conditions is generally not feasible. A strong base would deprotonate the carboxylic acid to form a carboxylate anion. The resulting negative charge on the carboxylate reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack by an alcohol.

Therefore, a base-involved pathway typically proceeds via a two-step sequence involving the activation of the carboxylic acid.

Conversion to Diacyl Chloride: The precursor, 3-(4-fluorophenyl)pentanedioic acid, is first converted to its more reactive diacyl chloride derivative. This is commonly achieved using thionyl chloride (SOCl₂). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, eventually forming a chlorosulfite intermediate which is an excellent leaving group. libretexts.org A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the displacement of the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion. masterorganicchemistry.comyoutube.com

Esterification of the Acyl Chloride: The resulting 3-(4-fluorophenyl)pentanedioyl dichloride is then treated with methanol. A non-nucleophilic base, such as pyridine (B92270), is typically added. echemi.comstackexchange.com Pyridine serves two roles: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, and it neutralizes the hydrogen chloride (HCl) produced during the reaction. echemi.comstackexchange.com Methanol then attacks the carbonyl carbon of the acylpyridinium ion, and subsequent elimination of pyridine yields the ester. echemi.comorgosolver.comlibretexts.orgchemistrysteps.com

Table 2: Comparison of Acid- and Base-Catalyzed Diesterification Pathways

| Feature | Acid-Catalyzed (Fischer) | Base-Involved (via Acyl Chloride) |

|---|---|---|

| Reagents | Methanol, Strong Acid (e.g., H₂SO₄) | 1. SOCl₂ 2. Methanol, Pyridine |

| Key Intermediate | Protonated Carbonyl, Tetrahedral Intermediate | Acyl Chloride, Acylpyridinium Ion |

| Byproducts | Water | SO₂, HCl |

| Reaction Type | Reversible Equilibrium | Generally Irreversible |

| Number of Steps | One Pot | Two distinct synthetic steps |

Detailed Analysis of Carbon-Carbon Bond Formation Mechanisms

The core structure of the precursor, 3-(4-fluorophenyl)pentanedioic acid, is formed through the creation of a carbon-carbon bond between the aromatic ring and the pentanedioate (B1230348) backbone. This is most commonly accomplished via a conjugate addition reaction.

The introduction of the 4-fluorophenyl group onto the pentanedioate backbone creates a stereocenter at the C3 position. Without chiral control, this reaction results in a racemic mixture of (R)- and (S)-enantiomers. However, significant advances have been made in asymmetric synthesis to control the stereochemical outcome of this transformation.

The primary method for achieving stereoselectivity is through catalytic asymmetric conjugate addition (or Michael addition). This involves reacting an organometallic reagent derived from 4-fluorobromobenzene (such as a Grignard reagent or an organocuprate) with a prochiral α,β-unsaturated precursor like dimethyl glutaconate. The stereochemical course is dictated by a chiral catalyst system, typically involving a transition metal complexed with a chiral ligand.

Copper-catalyzed systems are particularly effective. organic-chemistry.orgnih.govmdpi.comsioc-journal.cn Chiral diphosphine ligands, such as those from the JosiPhos or TaniaPhos families, have demonstrated high levels of enantioselectivity in the conjugate addition of Grignard reagents to cyclic enones. nih.gov The mechanism involves the formation of a chiral copper-ligand complex. The organometallic reagent undergoes transmetalation to the copper center. The α,β-unsaturated substrate then coordinates to this chiral copper complex in a specific orientation, which sterically favors the approach of the aryl group to one face of the double bond over the other, leading to the preferential formation of one enantiomer.

Both Lewis and Brønsted acids can play crucial roles in facilitating the carbon-carbon bond-forming conjugate addition.

Lewis Acids: Lewis acids, such as copper(I) salts (e.g., CuI, CuBr·SMe₂), are often essential catalysts in the conjugate addition of organometallic reagents like Grignards. nih.govmdpi.com The Grignard reagent forms an organocuprate species in situ, which is the active nucleophile for the 1,4-addition. Lewis acids can also accelerate the reaction by coordinating to the carbonyl oxygen of the α,β-unsaturated ester. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Additives like trimethylsilyl (B98337) chloride (TMSCl) can further accelerate the reaction, possibly by trapping the intermediate enolate or by facilitating the reductive elimination step from a transient copper intermediate. mdpi.com

Brønsted Acids: While strong Brønsted acids would react with the organometallic nucleophile, milder Brønsted acids can participate in cascade reactions. For instance, in cooperative catalysis systems, a Brønsted acid can activate an intermediate. In some multi-component cascade reactions, a Brønsted acid catalyst has been shown to be essential for the intramolecular cyclization and dehydration steps that follow an initial Michael addition, leading to the formation of complex heterocyclic structures.

Mechanisms of Enzymatic Transformations: Asymmetric Hydrolysis of Prochiral Diesters

This compound is a prochiral molecule, meaning it is achiral but possesses two enantiotopic groups (the two methyl ester functions). The selective transformation of one of these groups can generate a chiral molecule. This process, known as desymmetrization, is efficiently carried out using hydrolytic enzymes. eurekaselect.comresearchgate.netmdpi.com

Enzymes such as lipases and esterases are highly effective for this purpose. mdpi.comnih.gov Pig Liver Esterase (PLE) is a widely used enzyme for the desymmetrizing hydrolysis of glutarate and malonate esters. wikipedia.org The mechanism relies on the chiral environment of the enzyme's active site.

The active site of a serine hydrolase like PLE contains a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate). The hydrolysis mechanism proceeds as follows:

Substrate Binding: The prochiral diester binds within the chiral pocket of the enzyme's active site. Due to the specific three-dimensional arrangement of amino acid residues, the substrate is oriented in a preferred conformation. This orientation preferentially places one of the two enantiotopic ester groups (e.g., the pro-R or pro-S ester) in close proximity to the catalytic serine residue.

Nucleophilic Attack: The serine hydroxyl group, activated by the other members of the catalytic triad, acts as a nucleophile and attacks the carbonyl carbon of the preferentially positioned ester group. This forms a tetrahedral intermediate.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.

Hydrolysis: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the carboxylic acid monoester product and regenerates the free enzyme for another catalytic cycle.

The enantioselectivity of the hydrolysis is determined by the binding step. Active-site models, such as the cubic-space model developed for PLE, help predict which of the enantiotopic ester groups will be hydrolyzed based on steric constraints within the binding pockets. wikipedia.orgdatapdf.comacs.org This enzymatic approach is a powerful method for producing enantiomerically enriched 3-(4-fluorophenyl)glutaric acid monomethyl ester, a valuable chiral building block.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-fluorophenyl)pentanedioic acid |

| Methanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| 3-(4-fluorophenyl)pentanedioyl dichloride |

| Thionyl chloride |

| Pyridine |

| Hydrogen chloride |

| Sulfur dioxide |

| Dimethyl glutaconate |

| 4-Fluorobromobenzene |

| Trimethylsilyl chloride |

Kinetic Resolution and Desymmetrization Mechanisms

The asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate, a closely related precursor, serves as an excellent model for understanding the kinetic resolution mechanisms involving this compound. This process, often catalyzed by lipases such as Candida antarctica lipase (B570770) B (CAL-B), relies on the enzyme's ability to selectively hydrolyze one enantiomer of the racemic diester at a much faster rate than the other. This results in the accumulation of an enantioenriched monoester and the unreacted, enantioenriched diester. The generally accepted mechanism for lipase-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, stabilized by an oxyanion hole in the enzyme's active site.

Desymmetrization is another powerful strategy employed for the enantioselective synthesis of derivatives of 3-(4-fluorophenyl)pentanedioic acid. Starting from a prochiral precursor, such as 3-(4-fluorophenyl)glutaric anhydride (B1165640), a biocatalyst can selectively react with one of two enantiotopic groups to yield a chiral product. The enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride via alcoholysis in organic solvents has been successfully demonstrated using immobilized Candida antarctica lipase B (Novozym 435). researchgate.net In this reaction, the enzyme selectively catalyzes the addition of an alcohol to one of the carbonyl groups of the anhydride, leading to the formation of a chiral monoester.

Enzyme-Substrate Interactions and Active Site Architectures

The high degree of stereoselectivity observed in enzymatic reactions of this compound and its precursors is a direct consequence of specific interactions between the substrate and the enzyme's active site. Candida antarctica lipase B (CAL-B), a commonly used enzyme for these transformations, possesses a well-defined active site featuring a catalytic triad of serine, histidine, and aspartate residues. mdpi.com The substrate binds in a pocket-like active site, and its orientation is dictated by a combination of steric and electronic interactions.

For the asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate, the 4-fluorophenyl substituent and the two methyl ester groups must fit precisely within the active site for catalysis to occur. The differential binding of the two enantiomers to the active site is the key to enantioselectivity. One enantiomer will adopt a conformation that allows for a more favorable interaction with the catalytic triad, leading to a lower activation energy for hydrolysis. The other enantiomer will bind in a less productive orientation, resulting in a significantly slower reaction rate. The limited space within the active-site pocket of CAL-B is thought to be a major contributor to its high selectivity.

Influence of Reaction Parameters on Enzymatic Selectivity and Activity

The selectivity and activity of enzymatic reactions involving this compound and its precursors are highly dependent on various reaction parameters. A kinetic study on the asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate using immobilized Candida antarctica lipase B (Novozym 435) highlights the importance of these factors. researchgate.net

Enzyme Loading and Substrate Concentration: The study revealed that the reaction rate increases with higher enzyme loading. Furthermore, the concentration of the substrate, dimethyl 3-(4-fluorophenyl)glutarate (3-DFG), and the product, the corresponding monoester (3-MFG), did not show any inhibitory effects on the enzyme's activity within the tested range. researchgate.net However, methanol, a byproduct of the hydrolysis, was found to be a competitive inhibitor of Novozym 435. researchgate.net

Kinetic Parameters: The kinetic constants for the asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate were determined through non-linear regression. researchgate.net

| Kinetic Parameter | Value |

| K_m | 0.24 mol·L⁻¹ |

| K_i (Methanol) | 0.39 mol·L⁻¹ |

| V_max | 2.39 mmol·L⁻¹·h⁻¹ |

Solvent and Acyl Acceptor: In the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, the choice of solvent and acyl acceptor significantly impacts the reaction. Methyl tert-butyl ether (MTBE) was identified as a suitable reaction medium, and methanol was chosen as the optimal acyl acceptor. researchgate.net The optimization of these parameters is crucial for achieving high enantioselectivity and yield.

Temperature: The reaction temperature also plays a critical role. For the enantioselective alcoholysis of 3-(4-fluorophenyl)glutaric anhydride, the optimal temperature was found to be 25°C. researchgate.net

Stereochemical Control and Regioselectivity in Complex Reaction Pathways

The chiral monoesters obtained from the kinetic resolution of this compound or the desymmetrization of its precursors are valuable intermediates in the synthesis of more complex molecules, such as the antidepressant (-)-Paroxetine. researchgate.netnih.gov The synthesis of such targets requires precise stereochemical control and regioselectivity in subsequent reaction steps.

For instance, the synthesis of (-)-Paroxetine from a chiral precursor derived from 3-(4-fluorophenyl)glutaric acid involves a series of transformations where the stereochemistry established in the enzymatic step must be maintained or inverted in a controlled manner. These multi-step syntheses often rely on well-established organic reactions that proceed with high stereospecificity. The 4-fluorophenyl group and the carboxylic acid or ester functionalities of the chiral building block are used to direct the stereochemical outcome of these subsequent reactions, ultimately leading to the desired final product with the correct absolute configuration at multiple stereocenters. The regioselectivity of these reactions is also critical, ensuring that chemical modifications occur at the desired positions on the molecule.

Computational and Theoretical Studies of Dimethyl 3 4 Fluorophenyl Pentanedioate

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

A comprehensive analysis of the electronic structure of Dimethyl 3-(4-fluorophenyl)pentanedioate would reveal how electrons are distributed across the molecule, which is crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netemerginginvestigators.org For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might be distributed over the carbonyl groups of the ester functions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. rsc.orgosti.gov It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl groups and the fluorine atom, while positive potential (blue/green) would be found near the hydrogen atoms. nih.gov

Mulliken and Natural Bond Orbital (NBO) Charges: These methods assign partial charges to each atom in the molecule. This data quantifies the electron distribution, highlighting the polarity of bonds. The carbon atoms of the carbonyl groups would carry a partial positive charge, while the oxygen atoms would be partially negative.

Below is an illustrative table of the kind of data that would be generated from such an analysis.

| Parameter | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

This analysis involves systematically rotating the key dihedral angles—such as those around the C-C bonds of the pentanedioate (B1230348) backbone and the bond connecting the phenyl ring to the chain—and calculating the potential energy of each resulting conformation. The results are plotted on a potential energy surface, or energy landscape, which shows the energy minima (stable conformers) and the energy barriers to interconversion. imperial.ac.uk Studies on similar ester-containing molecules show that steric hindrance and dipole-dipole interactions are the dominant forces determining conformational preference. researchgate.net

Theoretical chemistry can model the step-by-step mechanism of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. For the synthesis of this compound, for instance, via a Michael addition or other synthetic routes, reaction pathway modeling would calculate the energy changes along the reaction coordinate. nih.gov

Characterizing the transition state—the highest energy point on the reaction pathway—is crucial for determining the reaction's activation energy, which in turn governs the reaction rate. Computational methods can calculate the geometry and vibrational frequencies of the transition state to confirm its identity.

Quantum chemical calculations can predict various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in signal assignment and structure verification. While no specific predicted spectra for this molecule are published, related documents show NMR spectra for similar fluorinated malonate and piperidine (B6355638) derivatives. rsc.org

Vibrational (IR & Raman) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical frequencies help in assigning the peaks observed in experimental IR and Raman spectra. Key predicted peaks for this molecule would include C=O stretching for the ester groups, C-F stretching for the fluorophenyl group, and C-H stretching for the alkyl and aromatic parts.

An example of a table for predicted NMR data is shown below.

| Atom Type | Predicted 13C Chemical Shift (ppm) (Illustrative) | Predicted 1H Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| Carbonyl (C=O) | 172.5 | - |

| Methoxy (-OCH3) | 51.8 | 3.65 (s, 6H) |

| Fluorophenyl C-F | 162.0 (d) | - |

| Aliphatic CH2 | 35.0 | 2.60 (d, 4H) |

| Aliphatic CH | 40.2 | 3.10 (t, 1H) |

Molecular Dynamics Simulations to Understand Solvent and Temperature Effects

While quantum calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent and at a specific temperature. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time.

For this compound, MD simulations could be used to:

Analyze Solvation: Understand how solvent molecules (e.g., water, methanol) arrange themselves around the solute molecule and how specific interactions, like hydrogen bonds, influence its conformation and stability. youtube.com

Study Conformational Dynamics: Observe how the molecule changes its shape over time at a given temperature, providing a dynamic view of the conformational landscape.

Temperature Effects: Simulate the molecule's behavior at different temperatures to understand how increased thermal energy affects its dynamics, stability, and interactions with its environment.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

In silico methods use computational models to predict the outcomes of chemical reactions, saving time and resources in the laboratory.

Reactivity Prediction: By analyzing the electronic properties calculated via quantum mechanics (like MEP maps and HOMO/LUMO energies), one can predict the most likely sites of reaction on this compound. For example, the electron-poor carbonyl carbons are predicted to be susceptible to nucleophilic attack, while the electron-rich aromatic ring could undergo electrophilic substitution. semanticscholar.org

Selectivity Prediction: In cases where a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling of the different reaction pathways and their transition state energies can predict which product is favored.

QSAR (Quantitative Structure-Activity Relationship): If a series of related compounds have known biological activity, a QSAR model can be built. nih.govresearchgate.net This model creates a statistical relationship between the structural properties (descriptors) of the molecules and their activity. Although no QSAR studies including this compound were found, if such data existed, a model could be used to predict its potential biological activity based on its calculated structural and electronic descriptors.

Density Functional Theory (DFT) Studies in Enantioselective Organocatalysis

Density Functional Theory (DFT) has become an indispensable tool in the study of organocatalyzed reactions, providing detailed mechanistic insights and explaining the origins of stereoselectivity. While specific DFT studies on the enantioselective synthesis of this compound are not extensively documented in the literature, the principles of applying DFT to analogous reactions, such as the Michael addition of a malonate to a substituted cinnamate, can be readily extrapolated. Such a reaction could be a key step in the synthesis of this molecule.

Organocatalytic enantioselective Michael additions are frequently studied using DFT to elucidate the transition states that determine the stereochemical outcome. nih.gov For a hypothetical enantioselective synthesis of this compound's precursor, DFT calculations would be employed to model the interaction between the prochiral substrate, the nucleophile (e.g., dimethyl malonate), and a chiral organocatalyst.

The primary focus of such a DFT study would be the identification and energy calculation of the transition state structures leading to the (R) and (S) enantiomers. The difference in the activation energies (ΔΔG‡) between these diastereomeric transition states directly correlates to the enantiomeric excess (ee) observed experimentally. A representative workflow for such a study is outlined in the table below.

| Step | Description | Key Computational Outputs |

|---|---|---|

| 1. Reactant and Catalyst Optimization | The ground state geometries of the substrates (e.g., a 4-fluorocinnamate derivative), the nucleophile, and the chiral organocatalyst are optimized to their lowest energy conformations. | Optimized 3D structures, electronic energies. |

| 2. Pre-reaction Complex Modeling | Formation of the complex between the catalyst and the reactants is modeled to understand the initial binding and activation steps. | Binding energies, intermolecular interactions (e.g., hydrogen bonds). |

| 3. Transition State Searching | The transition state structures for the carbon-carbon bond formation leading to the different stereoisomers are located on the potential energy surface. | Imaginary frequencies confirming the transition state, activation energies (ΔG‡). |

| 4. Product Complex Analysis | The complexes formed after the reaction but before product release are modeled. | Product binding energies. |

| 5. Enantioselectivity Prediction | The relative energies of the diastereomeric transition states are used to predict the enantiomeric excess. | ΔΔG‡, predicted enantiomeric ratio. |

The choice of the functional and basis set in these DFT calculations is crucial for obtaining accurate results. Functionals that account for dispersion interactions, such as those from the M06 family or Grimme's D3 corrections, are often necessary to accurately model the non-covalent interactions that govern stereoselectivity in organocatalysis. rsc.org

Theoretical Basis of Fluorine's Electronic and Steric Effects on Chemical Transformations

The presence of a fluorine atom on the phenyl ring of this compound significantly influences its chemical properties through a combination of electronic and steric effects. Theoretical studies provide a fundamental understanding of these influences.

Electronic Effects:

The fluorine atom is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bond framework of the molecule. Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system, resulting in a resonance or mesomeric effect (+M effect). In the case of a para-substituted fluorophenyl group, these two effects are in opposition.

Computational chemistry allows for the quantification of these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the atoms of the aromatic ring, revealing the electron-withdrawing nature of the fluorine. The table below illustrates hypothetical partial charges on the carbon atoms of a 4-fluorophenyl group compared to an unsubstituted phenyl group, as could be calculated by DFT.

| Atom | Hypothetical Partial Charge (Phenyl) | Hypothetical Partial Charge (4-Fluorophenyl) | Effect of Fluorine |

|---|---|---|---|

| C-ipso | -0.15 | +0.20 | Strongly electron-withdrawing |

| C-ortho | -0.12 | -0.05 | Electron-withdrawing |

| C-meta | -0.13 | -0.10 | Slightly electron-withdrawing |

| C-para | -0.12 | -0.25 (C-F) | Electron-donating (resonance) |

Steric Effects:

The steric effect of a substituent refers to the physical bulk it imposes, which can influence the approach of reactants and the stability of transition states. acs.orgbris.ac.uk The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Therefore, the direct steric hindrance from a single fluorine atom is generally considered to be minimal. acs.org

However, the introduction of a fluorine atom can have more subtle conformational effects. acs.org For instance, the gauche effect, where a gauche conformation is preferred over an anti conformation in a F-C-C-X system (where X is an electronegative group), is a well-documented stereoelectronic effect. acs.org While not directly applicable to the aromatic fluorine in this compound, it highlights that fluorine's influence extends beyond simple steric bulk. acs.org

In the context of enantioselective catalysis, even the small size of fluorine can be significant in the tightly packed environment of a catalyst's active site. The precise orientation of the 4-fluorophenyl group within the chiral pocket of a catalyst can influence which face of a prochiral center is more accessible to a reacting partner. DFT can model these subtle steric interactions and their impact on the transition state energies, thereby providing a rationale for the observed stereoselectivity. acs.org

Derivatization and Chemical Transformations of Dimethyl 3 4 Fluorophenyl Pentanedioate

Modification of the Ester Functionalities

The two methyl ester groups in Dimethyl 3-(4-fluorophenyl)pentanedioate are key sites for derivatization, enabling the introduction of diverse functional groups through several chemical pathways.

Transesterification is a fundamental process for converting the methyl esters of this compound into other esters by reaction with different alcohols. This reaction is typically catalyzed by acids or bases and is driven to completion by removing the methanol (B129727) byproduct. The choice of alcohol and catalyst can be tailored to achieve desired product characteristics. While specific studies on this compound are not extensively documented, the principles of transesterification are well-established for similar diesters like dimethyl terephthalate.

Commonly used catalysts include metal alkoxides, such as sodium methoxide, and organometallic compounds. The reaction conditions, including temperature and pressure, are optimized based on the boiling point of the alcohol and the desired reaction rate. For instance, the transesterification with higher boiling point alcohols may require reduced pressure to facilitate the removal of methanol.

Table 1: Representative Transesterification Reactions of Dimethyl Aryl Esters This table is based on general knowledge of transesterification reactions and serves as an illustrative guide for potential reactions with this compound.

| Alcohol | Catalyst | Temperature (°C) | Pressure | Potential Product |

|---|---|---|---|---|

| Ethanol | Sodium Ethoxide | 80-100 | Atmospheric | Diethyl 3-(4-fluorophenyl)pentanedioate |

| Propanol | Titanium(IV) Isopropoxide | 100-120 | Atmospheric | Dipropyl 3-(4-fluorophenyl)pentanedioate |

| Butanol | Sulfuric Acid | 120-140 | Atmospheric | Dibutyl 3-(4-fluorophenyl)pentanedioate |

The ester functionalities of this compound can be converted to amides through reaction with primary or secondary amines. This transformation typically requires elevated temperatures to proceed. The resulting 3-(4-fluorophenyl)pentanediamides are valuable intermediates in organic synthesis. For example, the amidation of a similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, with various amines has been reported to proceed effectively. This suggests that a similar pathway is viable for this compound.

The reaction of the diester with an excess of an amine, either neat or in a suitable solvent, leads to the formation of the corresponding diamide (B1670390). The specific conditions, such as temperature and reaction time, depend on the reactivity of the amine.

Table 2: Potential Amidation Reactions of this compound This table illustrates potential amidation reactions based on known transformations of similar esters.

| Amine | Solvent | Temperature (°C) | Potential Product |

|---|---|---|---|

| Ammonia (B1221849) | Methanol | 100-120 (sealed tube) | 3-(4-fluorophenyl)pentanediamide |

| Methylamine | Toluene | 80-100 | N1,N5-dimethyl-3-(4-fluorophenyl)pentanediamide |

| Diethylamine | None (neat) | 120-140 | N1,N1,N5,N5-tetraethyl-3-(4-fluorophenyl)pentanediamide |

The selective reduction of the ester groups in this compound to the corresponding primary alcohols yields 3-(4-fluorophenyl)pentane-1,5-diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

For instance, sodium borohydride is generally not strong enough to reduce esters, which allows for the selective reduction of other functional groups in its presence. However, for the complete reduction of both ester groups to alcohols, a stronger reagent like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is commonly employed. Studies on the selective reduction of similar molecules, like dimethyl 3-oxoglutarate, have demonstrated the feasibility of controlling the reduction to yield either the diol or triol, depending on the reagents and conditions used.

Table 3: Plausible Conditions for the Reduction of this compound This table outlines potential reduction conditions based on established methods for ester reduction.

| Reducing Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to reflux | 3-(4-fluorophenyl)pentane-1,5-diol |

Reactions Involving the 4-Fluorophenyl Aromatic Ring

The 4-fluorophenyl group of this compound is susceptible to various aromatic substitution reactions, allowing for further functionalization of the molecule.

The fluorine atom on the aromatic ring is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the fluorine atom. However, fluorine is also a deactivating group due to its high electronegativity, which withdraws electron density from the ring, making the reaction slower than with benzene. The pentanedioate (B1230348) side chain is a meta-directing deactivator. The interplay of these directing effects will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the ring. Halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the 4-Fluorophenyl Ring This table presents potential electrophilic aromatic substitution reactions, with the regioselectivity being influenced by both the fluoro and the pentanedioate substituents.

| Reaction | Reagents | Major Product(s) (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Dimethyl 3-(4-fluoro-3-nitrophenyl)pentanedioate |

| Bromination | Br₂, FeBr₃ | Dimethyl 3-(3-bromo-4-fluorophenyl)pentanedioate |

The fluorine atom on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires strong nucleophiles and/or the presence of strong electron-withdrawing groups on the ring. The existing pentanedioate group is deactivating, which could facilitate such reactions.

Potential transformations include the conversion of the fluoro group to a hydroxyl group using a strong base at high temperatures, or to an amino group using ammonia or an amine under pressure. However, these reactions often require harsh conditions and may not be compatible with the ester functionalities without their prior protection.

Another avenue for functional group interconversion involves the modification of substituents introduced via electrophilic aromatic substitution. For example, a nitro group introduced via nitration can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then undergo a wide range of further transformations.

Transformations at the Pentanedioate Backbone

The pentanedioate backbone of this compound offers multiple sites for chemical modification, allowing for the introduction of new functional groups and the alteration of the carbon skeleton.

The alpha-carbons adjacent to the carbonyl groups in this compound are amenable to functionalization through the formation of enolates. The acidity of the α-protons allows for their abstraction by a suitable base, generating a nucleophilic enolate that can react with various electrophiles. This approach enables the introduction of a wide range of substituents at the C2 and C4 positions.

Recent methodologies, such as visible light-driven protocols, have been developed for the synthesis of α-substituted glutaric acid diesters from aldehydes and acrylates. chemrxiv.orgnih.gov These methods often proceed through a hydrogen atom transfer (HAT) mechanism followed by a Giese-type addition, offering a metal-free approach to functionalization. chemrxiv.orgnih.gov While not specifically demonstrated on this compound, these strategies suggest that similar transformations, such as alkylation, arylation, or the introduction of heteroatomic substituents, could be achieved on its pentanedioate backbone.

The general approach for alpha-functionalization can be outlined as follows:

Enolate Formation: Treatment of the diester with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent at low temperatures to generate the corresponding enolate.

Electrophilic Quench: Reaction of the enolate with an electrophile (e.g., alkyl halide, aryl halide, or a source of a heteroatom) to introduce the desired substituent at the alpha-position.

By carefully selecting the base, reaction conditions, and electrophile, a diverse library of derivatives can be synthesized, expanding the utility of this compound as a building block in organic synthesis.

Decarboxylation of one of the ester groups in this compound, after conversion to the corresponding carboxylic acid, provides a route to modified carbon skeletons. A particularly relevant method is the Krapcho decarboxylation, which is effective for esters bearing an electron-withdrawing group at the β-position. amanote.comresearchgate.netnih.govdoi.org In the case of a mono-hydrolyzed derivative of this compound, the remaining ester group can be considered the activating group.

The Krapcho decarboxylation typically involves heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, like lithium chloride or sodium cyanide. amanote.comnih.gov The reaction proceeds via nucleophilic attack of the anion (e.g., Cl⁻) on the methyl group of the ester, followed by the loss of carbon dioxide. nih.gov This method is known for its tolerance of various functional groups and for proceeding under relatively mild, often neutral, conditions. doi.org

For the mono-acid derivative of this compound, the Krapcho decarboxylation would yield a 4-(4-fluorophenyl)butanoate derivative. This transformation effectively shortens the carbon chain and removes one of the carbonyl functionalities, leading to a significantly altered molecular scaffold.

| Reaction | Typical Reagents and Conditions | Product Type | Key Features |

| Alpha-Functionalization | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | α-Substituted Diester | Introduction of a wide range of functional groups. |

| Krapcho Decarboxylation | LiCl, DMSO, heat | Monocarboxylic Ester | Removal of one carboxyl group, shortening of the carbon skeleton. |

Chiral Derivatization and Enantiomeric Enrichment Strategies

The prochiral nature of this compound, with its plane of symmetry passing through the C3 carbon and the fluorophenyl group, makes it an ideal substrate for asymmetric transformations to generate chiral molecules.

Biocatalytic desymmetrization of prochiral diesters using hydrolytic enzymes is a powerful strategy for producing enantiomerically enriched monoesters. rsc.orgnih.gov Enzymes such as lipases and esterases can selectively hydrolyze one of the two enantiotopic ester groups, leading to the formation of a chiral monoacid. Pig liver esterase (PLE) is a commonly used enzyme for the asymmetric hydrolysis of 3-substituted glutarate diesters, often providing high enantiomeric excess (e.e.). rsc.orgnih.govmdpi.com Various lipases, such as those from Candida antarctica (CALB), Pseudomonas fluorescens, and Aspergillus niger, have also been shown to be effective in these transformations. beilstein-journals.orgrsc.org

The general reaction is as follows:

This compound + H₂O ---(Enzyme)--> (R)- or (S)-Methyl 3-(4-fluorophenyl)pentanedioate monoacid + Methanol

The stereochemical outcome of the reaction is dependent on the specific enzyme used and the reaction conditions, such as pH, temperature, and solvent. For example, studies on the closely related dimethyl 3-phenylglutarate have demonstrated that different lipases can exhibit opposite enantioselectivities. The resulting chiral monoester is a valuable intermediate for the synthesis of various optically active compounds.

A study on the microbial asymmetric hydrolysis of 3-(4-chlorophenyl) glutaric acid diamide, a structurally similar compound, found that Comamonas sp. could produce the (R)-monoamide with high optical purity. semanticscholar.org This suggests that microbial amidases could also be explored for the desymmetrization of the corresponding diamide of 3-(4-fluorophenyl)pentanedioate.

| Enzyme/Biocatalyst | Substrate Type | Product | Typical Enantiomeric Excess |

| Pig Liver Esterase (PLE) | 3-Substituted Glutarate Diesters | Chiral Monoacid | High e.e. |

| Lipases (e.g., CALB) | Prochiral Diesters | Chiral Monoacid | Moderate to High e.e. |

| Comamonas sp. (amidase) | 3-Aryl Glutaric Acid Diamide | Chiral Monoamide | >98% e.e. |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it offers potential strategies for the enantioselective functionalization of this compound and its derivatives. rsc.orgresearchgate.net Chiral amines, thioureas, and squaramides are common classes of organocatalysts that can activate substrates towards nucleophilic attack in an enantioselective manner. nih.gov

For instance, the enolate generated from this compound could, in principle, undergo an asymmetric Michael addition to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine such as a proline derivative. This would create a new stereocenter at the alpha-position of the pentanedioate backbone.

While specific examples of organocatalytic asymmetric transformations on this compound are not extensively reported, the general principles of organocatalysis suggest several plausible reaction pathways:

Asymmetric Michael Additions: A chiral organocatalyst could facilitate the enantioselective addition of a nucleophile to an unsaturated derivative of this compound.

Asymmetric Alpha-Functionalization: A chiral phase-transfer catalyst could be employed for the enantioselective alkylation of the enolate of the diester.

Desymmetrization Reactions: A chiral organocatalyst could be used to desymmetrize a derivative of the pentanedioate, such as the corresponding glutaric anhydride (B1165640), through reaction with a nucleophile.

The development of such organocatalytic methods would provide a valuable metal-free alternative for the synthesis of chiral derivatives of this compound.

Once a chiral monoester of 3-(4-fluorophenyl)pentanedioic acid is synthesized, for example, through biocatalytic hydrolysis, it is crucial to determine its absolute configuration and enantiomeric excess. This is often achieved by converting the chiral monoester into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). These diastereomers can then be analyzed by spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy.

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. The chiral monoester can be coupled with both (R)- and (S)-Mosher's acid (usually via the acid chloride) to form two diastereomeric Mosher's esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess and the assignment of the absolute configuration of the original monoester based on the predictable anisotropic effects of the phenyl group in the Mosher's ester on the chemical shifts of nearby protons.

Other chiral derivatizing agents include:

Pirkle's alcohol: Used for the derivatization of chiral carboxylic acids.

(S)-Anabasine: Can be used to derivatize chiral carboxylic acids for analysis by LC-MS, which can enhance detectability and aid in enantiomeric separation.

The general procedure for stereochemical analysis using a CDA is as follows:

Derivatization: The chiral monoester is divided into two portions, with one being reacted with (R)-CDA and the other with (S)-CDA to form a pair of diastereomers.

Spectroscopic Analysis: The NMR spectra of the two diastereomeric products are recorded and compared.

Data Interpretation: The differences in chemical shifts (Δδ) between the diastereomers are analyzed to determine the absolute configuration and calculate the enantiomeric excess.

| Chiral Derivatizing Agent | Analyte Functional Group | Analytical Method | Principle of Analysis |

| Mosher's Acid (MTPA) | Alcohols, Amines, Carboxylic Acids (via coupling) | NMR Spectroscopy | Anisotropic effect of the phenyl group on chemical shifts. |

| Pirkle's Alcohol | Carboxylic Acids | NMR Spectroscopy | Diastereomeric differentiation of signals. |

| (S)-Anabasine | Carboxylic Acids | LC-MS/MS | Chromatographic separation of diastereomers and enhanced MS detection. |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The prochiral nature of Dimethyl 3-(4-fluorophenyl)pentanedioate makes it an excellent substrate for asymmetric synthesis, allowing for the creation of stereochemically defined molecules. Chiral glutaric acid derivatives are recognized as important structural elements in many natural products and drug intermediates. doi.org The catalytic asymmetric hydrogenation of prochiral unsaturated precursors is a common method for preparing such compounds, highlighting the importance of intermediates that can be selectively transformed into single enantiomers. doi.org

A key application demonstrating the role of this compound as a chiral building block is its use in enzymatic resolutions. A process has been developed for the enantioselective hydrolysis of this diester using pig liver esterase. google.com This biocatalytic reaction selectively hydrolyzes one of the two ester groups, yielding a chiral monoester. This resulting optically active 3-(4-fluorophenyl)pentanedioic acid monoester is a valuable chiral synthon, which can be used in the synthesis of complex, enantiomerically pure target molecules.

Table 1: Enzymatic Resolution of this compound

| Substrate | Enzyme | Product | Application |

|---|---|---|---|

| This compound | Pig Liver Esterase | Chiral 3-(4-fluorophenyl)pentanedioic acid monoester | Chiral building block for API synthesis |

This table illustrates the conversion of a prochiral diester into a valuable chiral intermediate through enzymatic hydrolysis.

Precursor for the Synthesis of Complex Heterocyclic Systems

The 1,5-dicarbonyl structure of this compound provides the necessary backbone for the construction of various heterocyclic rings. While specific examples detailing the cyclization of this particular compound are not extensively documented in peer-reviewed literature, the reactivity of related 3-substituted pentanedioates and 1,5-dicarbonyl compounds is well-established in heterocyclic chemistry.

For instance, derivatives of dimethyl 3-oxopentane-1,5-dioate are used to synthesize 1,4-dihydropyridazine derivatives. researchgate.net The general strategy involves reaction with diazonium salts followed by cyclization. Furthermore, the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives is a classical and fundamental approach to forming pyridine (B92270) rings. baranlab.org These established synthetic routes suggest the potential of this compound to serve as a precursor for synthesizing substituted pyridines, pyridazines, and other related heterocyclic systems bearing a 4-fluorophenyl substituent, a common feature in many biologically active molecules.

Intermediate in the Synthesis of Specific Active Pharmaceutical Ingredients (APIs) and their Analogs (e.g., Paroxetine Pathway Intermediates)

One of the most significant applications of this compound is its role as an intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine. google.compharm.or.jp Paroxetine, chemically known as (-)-trans-4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)piperidine, is a widely used antidepressant. google.com